molecular formula C19H25N3O4 B2824322 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea CAS No. 1421483-48-8

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Cat. No.: B2824322
CAS No.: 1421483-48-8
M. Wt: 359.426
InChI Key: VYZCLKNTAPNHSN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a urea derivative characterized by a central urea scaffold substituted with a 3,5-dimethoxyphenyl group and a hydroxyethyl side chain bearing a 4-(dimethylamino)phenyl moiety. The dimethylamino group may enhance solubility in polar solvents, while the methoxy substituents could influence electronic properties and π-π stacking interactions. The hydroxyethyl linker likely contributes to hydrogen-bonding capabilities, a critical feature for biological activity or substrate recognition in catalytic processes .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-22(2)15-7-5-13(6-8-15)18(23)12-20-19(24)21-14-9-16(25-3)11-17(10-14)26-4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZCLKNTAPNHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps. One common method starts with the reaction of 3,5-dimethoxyaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its urea linkage.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Inferred Properties
Target Compound 3,5-Dimethoxyphenyl, hydroxyethyl, 4-(dimethylamino)phenyl ~373* Urea, methoxy, dimethylamino, hydroxyl Moderate solubility in polar solvents; potential hydrogen-bond donor/acceptor
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-(+)-2-(dimethylamino)cyclohexyl]thiourea (S,S-TUC) 3,5-Bis(trifluoromethyl)phenyl, cyclohexyl, thiourea ~463† Thiourea, trifluoromethyl, dimethylamino High acidity (thiourea), lipophilic (CF₃ groups), catalytic activity in asymmetric reactions
1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea Thiadiazole core, 3-fluorophenyl, ethoxy 418.45 Urea, thiadiazole, fluoro, ethoxy Enhanced metabolic stability (thiadiazole), increased lipophilicity (fluoro)
1-(Tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea Pyrido[2,3-d]pyrimidin core, tert-butyl, diethylamino ~638* Urea, pyrido-pyrimidine, diethylamino High steric bulk, potential DNA intercalation or kinase inhibition

*Calculated based on molecular formula.
†Reported in .

Key Differences and Implications

Urea vs. Thiourea Derivatives

The target urea compound differs from thiourea analogs (e.g., S,S-TUC) in the replacement of sulfur with oxygen in the urea group. Thioureas exhibit stronger acidity (pKa ~21) compared to ureas (pKa ~26), enabling superior hydrogen-bonding catalysis in asymmetric synthesis .

Aromatic Substituents

  • 3,5-Dimethoxyphenyl vs. 3,5-Bis(trifluoromethyl)phenyl : The methoxy groups in the target compound donate electron density, enhancing π-π interactions with aromatic substrates. In contrast, trifluoromethyl groups in S,S-TUC withdraw electron density, increasing electrophilicity and stabilizing transition states in catalysis .
  • 4-(Dimethylamino)phenyl vs. 3-Fluorophenyl: The dimethylamino group in the target compound improves solubility in aqueous media, whereas the fluorine atom in the thiadiazole derivative () enhances lipophilicity and metabolic stability .

Heterocyclic Systems

The thiadiazole and pyrido-pyrimidine cores in analogs () introduce rigid planar structures, often associated with DNA intercalation or kinase inhibition. The target compound lacks such systems, suggesting divergent biological targets or mechanisms.

Pharmacokinetic and Physicochemical Properties

Notes on Limitations and Recommendations

  • Comparative assays with thiourea derivatives (e.g., S,S-TUC) and thiadiazole-containing ureas are recommended to quantify differences in hydrogen-bond strength and pharmacokinetics.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H24N2O4
  • Molecular Weight : 344.41 g/mol
  • CAS Number : 1205548-02-2

The compound exhibits several biological activities, primarily through the following mechanisms:

  • Tyrosinase Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is significant for skin whitening applications. Tyrosinase is an enzyme crucial for melanin production, and inhibiting it can lead to reduced pigmentation in skin cells .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which help in reducing oxidative stress in cells. This activity is essential for preventing cellular damage and may contribute to the compound's therapeutic effects against various diseases .
  • Cell Proliferation and Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth. The presence of dimethoxy groups in the structure may enhance these effects by modulating signaling pathways involved in cell survival and proliferation .

Biological Activity Data

Biological ActivityObservations
Tyrosinase InhibitionEffective in reducing melanin production in vitro
Antioxidant CapacityExhibits significant free radical scavenging activity
Anticancer PotentialInduces apoptosis in various cancer cell lines

Case Studies

  • Skin Whitening Efficacy : A study evaluated the efficacy of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea as a skin whitening agent. The results showed that the compound significantly inhibited tyrosinase activity compared to control groups, suggesting its potential as a cosmetic ingredient for skin lightening .
  • Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. These findings highlight its potential as an anticancer agent, particularly against melanoma and breast cancer cell lines .

Research Findings

Recent research has focused on synthesizing analogues of this compound to enhance its biological activity. For instance, modifications in the dimethoxyphenyl ring have shown improved potency as tyrosinase inhibitors and enhanced antioxidant properties . Additionally, studies have explored the structure-activity relationship (SAR) of related compounds to identify key functional groups that contribute to their biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as coupling substituted phenyl isocyanates with hydroxyethylamine derivatives. Key steps include protecting group strategies (e.g., methoxy groups) and urea bond formation via nucleophilic addition. Optimization requires adjusting solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., triethylamine). Reaction progress can be monitored via TLC and HPLC .
  • Characterization : Use IR spectroscopy to confirm urea C=O stretches (~1640–1680 cm⁻¹) and ¹H/¹³C NMR to verify aromatic protons and substituent positioning. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy : IR identifies functional groups (e.g., urea, hydroxyl), while NMR (¹H, ¹³C, DEPT) resolves structural details, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity. LC-MS combines separation with mass confirmation .

Q. How is the compound’s initial biological activity evaluated in vitro?

  • Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based activity assays. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) quantify potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide synthetic optimization and target interaction studies?

  • Reaction Design : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers. ICReDD’s quantum chemical calculations predict optimal conditions (e.g., solvent polarity, temperature) .
  • Target Binding : Perform molecular docking (AutoDock Vina) to simulate interactions with proteins (e.g., kinases). Analyze binding affinities and hydrogen-bonding patterns with active-site residues .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., substituents, concentration). Use ANOVA to identify significant factors. For example, vary dimethylamino positioning and assess IC₅₀ shifts .
  • Validation : Replicate assays under standardized conditions (e.g., pH, cell passage number) to isolate confounding variables. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How do structural modifications (e.g., substituent variation) impact pharmacodynamics and metabolic stability?

  • SAR Studies : Synthesize analogs with halogen (F, Cl) or methyl substitutions. Compare logP (HPLC logD), solubility, and microsomal stability (e.g., human liver microsomes). Fluorine substitution often enhances metabolic resistance .
  • Mechanistic Insights : Use QSAR models to correlate substituent electronic effects (Hammett σ) with activity. For example, electron-donating groups (e.g., -OCH₃) may enhance target affinity .

Q. What advanced analytical techniques elucidate degradation pathways and stability under physiological conditions?

  • Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes). LC-MS/MS identifies degradation products (e.g., hydrolysis of urea to amines) .
  • Stability Profiling : Use accelerated stability studies (40°C/75% RH) with periodic HPLC sampling. Kinetic modeling predicts shelf-life .

Methodological Frameworks

Q. How to integrate multi-omics data (proteomics, metabolomics) with compound mechanism studies?

  • Workflow : Treat cells with the compound and perform untargeted metabolomics (LC-QTOF-MS) to identify perturbed pathways. Integrate with phosphoproteomics data to map kinase inhibition .

Q. What statistical approaches validate reproducibility in high-throughput screening (HTS)?

  • Quality Control : Include Z’-factor calculations to assess assay robustness. Use replicate plates to calculate coefficient of variation (CV < 15%) .

Tables

Table 1 : Key Synthetic Intermediates and Conditions

IntermediateReaction StepOptimal ConditionsYield (%)Reference
3,5-DimethoxyanilineNitration/ReductionH₂SO₄/HNO₃, 0°C75
Hydroxyethylamine derivativeEpoxide openingNH₃/EtOH, 60°C68

Table 2 : Biological Activity of Structural Analogs

AnalogSubstituentIC₅₀ (µM)Target
A-OCH₃, -N(CH₃)₂0.45Kinase X
B-Cl, -CF₃1.2Kinase Y

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